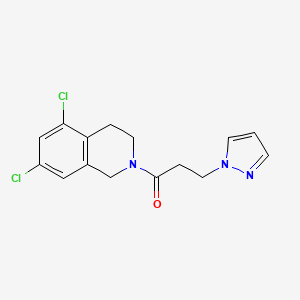![molecular formula C14H14N2O3S B7640146 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid, also known as MTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiazole, a heterocyclic compound that contains a sulfur and nitrogen atom in its ring structure. MTB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, this compound may be able to alter gene expression patterns in cells, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immune cells, this compound has been shown to modulate cytokine production and immune cell activation, leading to changes in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing cell death or other adverse effects. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Direcciones Futuras
There are several future directions for research on 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid, including:
1. Further studies on the mechanism of action of this compound and its potential interactions with other compounds.
2. Development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for research.
3. Investigation of the potential use of this compound in combination with other compounds for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
4. Exploration of the potential use of this compound as a tool for epigenetic research, as it has been shown to inhibit HDACs and alter gene expression patterns.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects make it a versatile tool for studying various cellular processes, and its relatively low toxicity allows for higher concentrations to be used in experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid can be synthesized through a multistep process that involves the reaction of 2-methyl-4-nitrothiazole with 3-aminobenzoic acid, followed by reduction and acylation steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
3-[[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-16-12(8-20-9)10-3-2-4-11(7-10)14(19)15-6-5-13(17)18/h2-4,7-8H,5-6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSKEOJNQJTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)


![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
